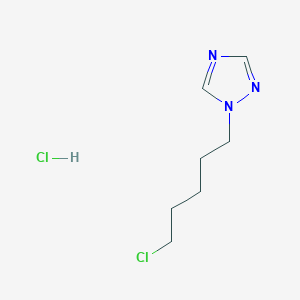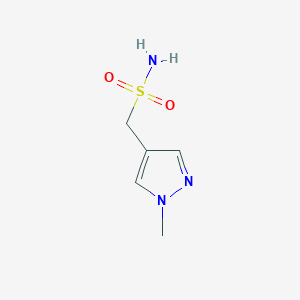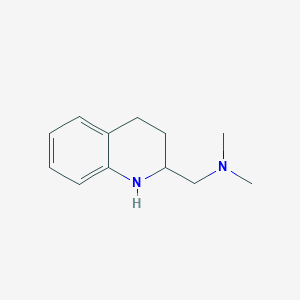![molecular formula C7H15ClN2O4S B1421951 2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride CAS No. 1251923-64-4](/img/structure/B1421951.png)
2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride
Descripción general
Descripción
“2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride” is a chemical compound with the molecular formula C7H15ClN2O4S . It is also known as "(4-methyl-1-piperazinyl)acetic acid dihydrochloride" . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride” is 1S/C7H14N2O4S.ClH/c1-8-2-4-9(5-3-8)14(12,13)6-7(10)11;/h2-6H2,1H3,(H,10,11);1H. This indicates the presence of a methylpiperazinyl group attached to a sulfonyl acetic acid group, along with a hydrochloride group.
Physical And Chemical Properties Analysis
“2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride” is typically in the form of a powder . The molecular weight of the compound is 258.72 g/mol.
Aplicaciones Científicas De Investigación
Anti-Nociceptive Activity
This compound has been studied for its potential to alleviate pain. The acetic acid-induced abdominal writhing test and the formalin-induced pain test are two methods used to evaluate its anti-nociceptive activity . These tests are crucial in the development of new analgesic drugs, as they help determine the efficacy of compounds in reducing pain stimuli.
Anti-Inflammatory Effects
The compound exhibits significant anti-inflammatory properties. It has been tested in models of paw oedema and pleurisy induced by carrageenan , where it showed a reduction in cell migration, enzyme activity, and pro-inflammatory cytokines like TNF-α and IL-1β in pleural exudate . This suggests its potential use in treating inflammatory diseases.
Acute Oral Systemic Toxicity Evaluation
The safety profile of this compound is assessed through the neutral red uptake (nru) assay to determine its acute oral systemic toxicity in mice . Understanding the toxicity levels is essential for developing safe pharmaceutical agents.
Carrageenan-Induced Pleurisy Study
In studies focused on carrageenan-induced pleurisy , the compound has shown to reduce symptoms such as oedema formation and cell migration, which are indicative of its therapeutic potential in treating respiratory inflammation .
Reduction of Pro-Inflammatory Cytokines
The compound’s ability to decrease levels of pro-inflammatory cytokines, specifically TNF-α and IL-1β , highlights its role in the modulation of the immune response . This is particularly relevant in the context of autoimmune disorders where cytokine production is dysregulated.
Potential Application in Central Inflammatory Diseases
Research suggests that this compound could be developed as a treatment for central inflammatory diseases due to its anti-inflammatory and anti-nociceptive properties . This opens up avenues for its use in neurological conditions characterized by inflammation.
Pharmacological Evaluation in Pain Models
The compound’s pharmacological effects have been evaluated in various pain models, which is a step towards its potential application in pain management therapies .
Synthesis and Biological Evaluation
The synthesis and biological evaluation of this compound are part of a broader research program aimed at developing new drugs. Its effects in preclinical models provide a foundation for further investigation into its therapeutic applications .
Safety and Hazards
The compound has been classified in the GHS category 300 < LD50 < 2000 mg/kg . It carries the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have anti-inflammatory effects, suggesting that they may target inflammatory mediators .
Mode of Action
This is based on the observed anti-inflammatory effects of similar compounds .
Biochemical Pathways
Given its potential anti-inflammatory effects, it may impact pathways involving inflammatory mediators such as tnf-α and il-1β .
Result of Action
The compound has been associated with anti-nociceptive and anti-inflammatory effects in studies . It was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner, reduce paw licking time in the second phase of the formalin test, and reduce oedema formation . It also reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)sulfonylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S.ClH/c1-8-2-4-9(5-3-8)14(12,13)6-7(10)11;/h2-6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTNLUYZYRORAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1-(Methylamino)cyclohexyl]methanol hydrochloride](/img/structure/B1421876.png)
![2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide](/img/structure/B1421880.png)

![2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B1421882.png)
![2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B1421883.png)
![2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B1421884.png)


